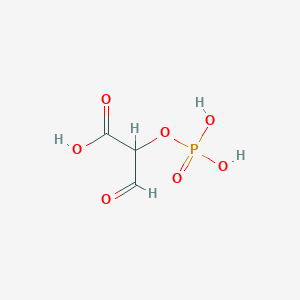![molecular formula C14H16N2O4S B225943 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid, also known as EBA-175, is a synthetic compound that has been of great interest in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Wirkmechanismus
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid binds to the host receptor glycophorin A on the surface of red blood cells, enabling the parasite to enter the cell. The interaction between this compound and glycophorin A is critical for the invasion of red blood cells by the malaria parasite. Therefore, this compound has been studied extensively to understand its mechanism of action and to develop strategies to block its interaction with the host receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce an immune response in the host, leading to the production of antibodies against the protein. Additionally, this compound has been found to have a role in the pathogenesis of malaria, as it is critical for the invasion of red blood cells by the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is its potential as a target for the development of diagnostic tests, vaccines, and antimalarial drugs. However, there are several limitations to using this compound in lab experiments. One of the main limitations is the difficulty in obtaining large quantities of the protein for research purposes. Additionally, the protein is highly complex and difficult to study, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of diagnostic tests and vaccines based on the protein. Additionally, there is ongoing research on the mechanism of action of this compound and its role in the pathogenesis of malaria. Finally, there is interest in exploring the potential of this compound as a target for the development of new antimalarial drugs.
Synthesemethoden
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is synthesized through a multistep process involving the reaction of 6-ethoxy-2-mercaptobenzothiazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and then acetic anhydride. The final product is obtained through the reaction of the intermediate compound with potassium hydroxide in ethanol.
Wissenschaftliche Forschungsanwendungen
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been in the development of diagnostic tools for malaria. This compound is a protein found on the surface of the malaria parasite, and its interaction with the host receptor is critical for the invasion of red blood cells. Therefore, this compound has been used as a target for the development of diagnostic tests, vaccines, and antimalarial drugs.
Eigenschaften
Molekularformel |
C14H16N2O4S |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-20-9-6-7-10-11(8-9)21-14(15-10)16-12(17)4-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
DOCNGRFSTRDPQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



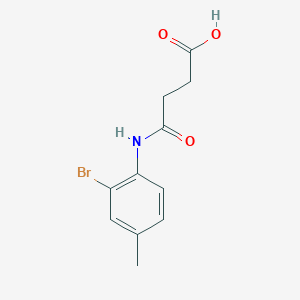
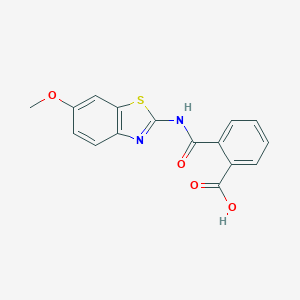
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

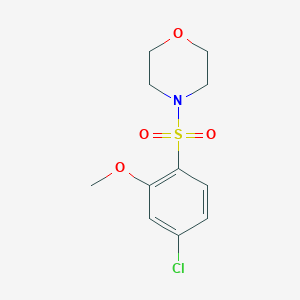
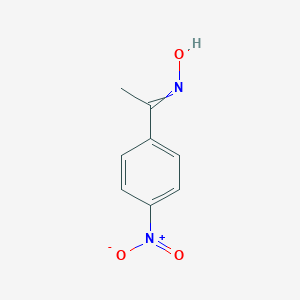
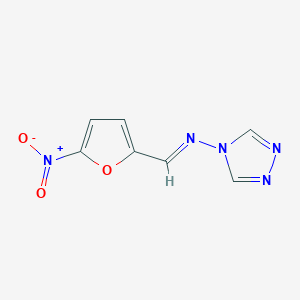

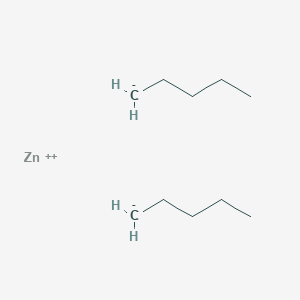

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
